ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C13H12ClN3O3 and its molecular weight is 293.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of triazole derivatives, including compounds with structures similar to ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate, has been explored for the development of antiasthmatic agents. These compounds undergo nucleophilic displacement and cyclization to form novel systems with potential therapeutic applications (Buckle, Outred, & Rockell, 1981).
- Research on π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives, including a focus on their synthesis, spectroscopic, and X-ray characterization, sheds light on the nucleophilic/electrophilic nature of the –COOEt and –CO– groups affected by substituents. This highlights the significance of molecular interactions in determining compound stability and reactivity (Ahmed et al., 2020).
Corrosion Inhibition
- Ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has been studied for its corrosion inhibition efficiency on aluminum alloys in acidic solutions. The research suggests that these compounds can significantly protect metal surfaces against corrosion, indicating their potential application in materials science and engineering (Raviprabha & Bhat, 2021).
Biological Activities
- The design and synthesis of oxazole transthyretin amyloidogenesis inhibitors, including derivatives structurally related to this compound, have been explored for their potential to inhibit amyloid fibril formation, suggesting applications in the treatment of amyloidosis (Razavi et al., 2005).
Antimicrobial and Antifungal Activities
- Novel thioether derivatives containing 1,2,4-triazole moiety have been synthesized and evaluated for their antifungal activity. This research indicates the potential of these compounds, derived from similar synthetic pathways as this compound, to serve as antimicrobial agents (Min et al., 2015).
Mechanism of Action
Target of Action
Many compounds interact with proteins in the body, such as enzymes or receptors, to exert their effects. The specific targets of a compound depend on its chemical structure and properties .
Mode of Action
The compound might bind to its target protein and alter its function. This could inhibit the protein’s activity, enhance it, or modify it in some other way .
Biochemical Pathways
The compound’s interaction with its target protein could affect various biochemical pathways in the body. For example, it might inhibit a pathway that produces a certain molecule, or it might enhance a pathway that breaks down a certain molecule .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties determine how it is taken up by the body, where it is distributed, how it is metabolized, and how it is eliminated. These properties can greatly affect the compound’s bioavailability .
Result of Action
The ultimate effects of the compound depend on its mode of action and the biochemical pathways it affects. For example, it might cause a decrease in the levels of a certain molecule in the body, or it might cause an increase in the activity of a certain pathway .
Action Environment
Various factors can influence the compound’s action, efficacy, and stability. These include the pH of the environment, the presence of other molecules, and the temperature .
Properties
IUPAC Name |
ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]triazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3/c1-2-20-13(19)11-7-17(16-15-11)8-12(18)9-4-3-5-10(14)6-9/h3-7H,2,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMOASRJQPSAJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)CC(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.